molecular formula C96H139N27O24S3 B12376340 Cortistatin-17 (human)

Cortistatin-17 (human)

Cat. No.: B12376340
M. Wt: 2151.5 g/mol
InChI Key: GRHDFHUELYLPDB-XOJLFHOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cortistatin-17 (human) is a neuropeptide that is expressed in inhibitory neurons of the cerebral cortex. It has a strong structural similarity to somatostatin, another neuropeptide. Unlike somatostatin, cortistatin-17 enhances slow-wave sleep when infused into the brain. It binds to sites in the cortex, hippocampus, and amygdala .

Preparation Methods

Cortistatin-17 can be synthesized using recombinant DNA technology. The gene encoding cortistatin is inserted into an expression vector, which is then introduced into a host cell, such as E. coli or yeast. The host cells produce the peptide, which is then purified using chromatographic techniques . Industrial production methods involve large-scale fermentation and purification processes to obtain high yields of the peptide .

Chemical Reactions Analysis

Cortistatin-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include modified peptides with altered biological activities .

Scientific Research Applications

Cortistatin-17 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is used to investigate the role of neuropeptides in brain function and behavior. In medicine, cortistatin-17 is being explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and autoimmune disorders . In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

Cortistatin-17 exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors. This binding inhibits the accumulation of cyclic AMP, leading to a decrease in neuronal activity. Cortistatin-17 also has anti-inflammatory and neuroprotective properties, which are mediated through its interaction with various molecular targets and pathways .

Comparison with Similar Compounds

Cortistatin-17 is similar to other neuropeptides like somatostatin and cortistatin-14. it has unique properties, such as its ability to enhance slow-wave sleep and its distinct binding affinity for somatostatin receptors. Other similar compounds include cortistatin-29, which is another form of cortistatin derived from the same precursor protein .

Properties

Molecular Formula

C96H139N27O24S3

Molecular Weight

2151.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-37-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-34-(3-carbamimidamidopropyl)-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C96H139N27O24S3/c1-52(126)77-92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(90(142)112-64(94(146)147)30-15-17-36-98)50-149-150-51-73(121-91(143)74-33-20-39-123(74)93(145)63(34-40-148-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129)89(141)110-62(32-19-38-106-96(103)104)80(132)116-69(46-75(100)127)86(138)114-65(41-53-21-6-3-7-22-53)82(134)113-66(42-54-23-8-4-9-24-54)83(135)115-68(44-56-47-107-59-28-13-12-27-57(56)59)85(137)109-60(81(133)122-77)29-14-16-35-97/h3-13,21-28,47,52,58,60-74,77,107,124-126H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1

InChI Key

GRHDFHUELYLPDB-XOJLFHOJSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O

Origin of Product

United States

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